6-Amino-3H-quinazolin-4-ona

Descripción general

Descripción

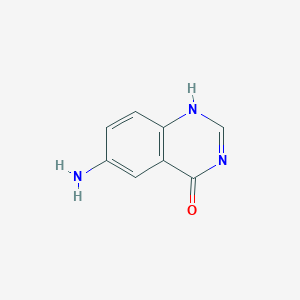

6-Amino-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 6-Amino-3H-quinazolin-4-one consists of a quinazoline ring system with an amino group at the 6th position and a carbonyl group at the 4th position.

Aplicaciones Científicas De Investigación

6-Amino-3H-quinazolin-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

6-Amino-3H-quinazolin-4-one is a heterocyclic compound that exhibits a broad spectrum of biological activities . It has been found to have remarkable antibacterial activity against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . It also shows potential as an inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division .

Mode of Action

The mode of action of 6-Amino-3H-quinazolin-4-one involves its nucleophilic central amino group attacking the partially positively charged carbon atom in acetic acid and propionic acid, resulting in an acylation reaction . This interaction with its targets can lead to changes in the cellular environment, affecting the function and behavior of the cells.

Biochemical Pathways

It is known that quinazolinone derivatives can affect a wide range of biological processes, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory activities

Result of Action

The result of the action of 6-Amino-3H-quinazolin-4-one can vary depending on the specific target and the biological context. For example, when acting as an antibacterial agent, it can inhibit the growth of certain bacterial strains . When acting as an Aurora A kinase inhibitor, it can interfere with cell division, potentially leading to cell death .

Action Environment

The action of 6-Amino-3H-quinazolin-4-one can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Understanding these factors is crucial for optimizing the use of this compound in different therapeutic contexts.

Análisis Bioquímico

Biochemical Properties

6-Amino-3H-quinazolin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinazolinones have been found to inhibit histone deacetylase 6 (HDAC6), a key enzyme involved in cellular processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .

Cellular Effects

6-Amino-3H-quinazolin-4-one has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some quinazolinone derivatives have shown potent antiproliferative activity in several tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of 6-Amino-3H-quinazolin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit HDAC6, which can lead to increased acetylation of α-tubulin, a key protein involved in cell structure and function .

Temporal Effects in Laboratory Settings

Over time, the effects of 6-Amino-3H-quinazolin-4-one can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of 6-Amino-3H-quinazolin-4-one can vary with different dosages in animal models . Studies have shown that certain threshold effects can be observed, and high doses may lead to toxic or adverse effects.

Metabolic Pathways

6-Amino-3H-quinazolin-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Amino-3H-quinazolin-4-one within cells and tissues are critical aspects of its function. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Amino-3H-quinazolin-4-one can have effects on its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide in a 1:3 ratio to form 3H-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3H-quinazolin-4-one, which is subsequently reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield 6-Amino-3H-quinazolin-4-one .

Industrial Production Methods: Industrial production methods for 6-Amino-3H-quinazolin-4-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-3H-quinazolin-4-one undergoes various chemical reactions, including:

Acylation: The amino group at the 6th position can react with acyl chlorides or anhydrides to form acyl derivatives.

Reduction: The nitro group in the intermediate 6-nitro-3H-quinazolin-4-one can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Acylation: Acetic anhydride or propionic anhydride in the presence of a base such as pyridine.

Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Acylation: Acyl derivatives of 6-Amino-3H-quinazolin-4-one.

Reduction: 6-Amino-3H-quinazolin-4-one from 6-nitro-3H-quinazolin-4-one.

Substitution: Substituted quinazolinone derivatives.

Comparación Con Compuestos Similares

6-Nitro-3H-quinazolin-4-one: An intermediate in the synthesis of 6-Amino-3H-quinazolin-4-one.

4-Arylaminoquinazolines: Known for their anticancer properties.

2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

Uniqueness: 6-Amino-3H-quinazolin-4-one is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds.

Actividad Biológica

6-Amino-3H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 6-Amino-3H-quinazolin-4-one Derivatives

The synthesis of 6-amino-3H-quinazolin-4-one involves various chemical reactions that modify the quinazoline core to enhance its biological properties. Common methods include:

- Condensation Reactions : The reaction of anthranilic acid with formamide or hydrazine derivatives facilitates the formation of quinazolinone structures.

- Substitution Reactions : Introducing different substituents at various positions on the quinazoline ring can yield derivatives with improved activity profiles.

Biological Activities

6-Amino-3H-quinazolin-4-one and its derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Research has shown that 6-amino-3H-quinazolin-4-one derivatives possess notable antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have indicated strong activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

Table 1 summarizes the antimicrobial activity of selected derivatives:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 6-Amino-3H-Qn | Moderate | Strong | Moderate |

| Derivative A | Strong | Moderate | Weak |

| Derivative B | Weak | Strong | Strong |

These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of quinazolinone derivatives .

Anticancer Activity

Recent studies have highlighted the potential of 6-amino-3H-quinazolin-4-one as an anticancer agent. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The structure–activity relationship (SAR) indicates that certain substitutions enhance antiproliferative effects.

Table 2 presents IC50 values for selected derivatives against different cancer cell lines:

| Compound | IC50 (MDA-MB-231) | IC50 (HeLa) | IC50 (A549) |

|---|---|---|---|

| 6-Amino-3H-Qn | 0.075 mM | 0.069 mM | 0.058 mM |

| Derivative C | 0.0046 mM | 0.021 mM | 0.035 mM |

| Derivative D | 0.090 mM | 0.100 mM | 0.088 mM |

The data indicate that specific functional groups, such as methoxy (-OCH3) or hydroxyl (-OH), can significantly improve anticancer activity by lowering IC50 values .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, some derivatives of 6-amino-3H-quinazolin-4-one have demonstrated anti-inflammatory and analgesic effects. These properties are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Fathalla et al. synthesized several new quinazolinone derivatives and tested their antimicrobial activity using agar diffusion methods. The results showed that compounds exhibited varying degrees of effectiveness against both bacterial and fungal strains, with some achieving comparable efficacy to standard antibiotics .

- Anticancer Screening : Another research project evaluated a series of modified quinazolinones for their cytotoxic effects on cancer cells. The study revealed that compounds with specific substitutions led to significant reductions in cell viability across multiple cancer lines, highlighting their potential as therapeutic agents in oncology .

Propiedades

IUPAC Name |

6-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIZCACENPZNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318959 | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-31-6 | |

| Record name | 6-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 338202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.